Cas no 957054-83-0 (1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride)

1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride is a chemically synthesized compound featuring a piperidine core functionalized with an azetidine moiety and a carboxamide group. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development. This compound is of interest due to its potential as a versatile intermediate in medicinal chemistry, particularly in the design of bioactive molecules targeting central nervous system (CNS) disorders or other therapeutic areas. Its structural rigidity and polar functional groups contribute to favorable binding interactions with biological targets. The high purity and well-defined characterization of this derivative support its utility in preclinical studies and structure-activity relationship (SAR) investigations.
1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride structure
957054-83-0 structure
Product Name:1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride
CAS No:957054-83-0
MF:C9H19Cl2N3O
MW:256.172660112381
MDL:MFCD27934859
CID:4772359
Update Time:2025-06-09

1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(azetidin-3-yl)piperidine-4-carboxamide dihydrochloride
    • 1-(azetidin-3-yl)piperidine-4-carboxamide;dihydrochloride
    • 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride
    • MDL: MFCD27934859
    • Inchi: 1S/C9H17N3O.2ClH/c10-9(13)7-1-3-12(4-2-7)8-5-11-6-8;;/h7-8,11H,1-6H2,(H2,10,13);2*1H
    • InChI Key: MDLMVYVDPBAMQF-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(C1CCN(CC1)C1CNC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Topological Polar Surface Area: 58.4

1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride Pricemore >>

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Additional information on 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride

Research Update on 1-(Azetidin-3-yl)piperidine-4-carboxamide Dihydrochloride (CAS: 957054-83-0): Recent Advances and Applications

1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride (CAS: 957054-83-0) is a small molecule compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique azetidine-piperidine scaffold, has been investigated for its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting central nervous system (CNS) disorders, inflammatory diseases, and other therapeutic areas. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride via a multi-step process involving ring-opening and amidation reactions. The researchers optimized the reaction conditions to achieve a high yield (85%) and purity (>98%), making it a viable candidate for large-scale production. The study also highlighted the compound's stability under various pH conditions, which is crucial for its potential use in pharmaceutical formulations.

In terms of pharmacological activity, recent in vitro and in vivo studies have shown that 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride exhibits promising binding affinity to sigma-1 and sigma-2 receptors, with IC50 values in the nanomolar range. This receptor profile suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2024 preclinical study published in Neuropharmacology reported that the compound demonstrated significant neuroprotective effects in animal models of oxidative stress-induced neuronal damage, reducing markers of apoptosis by up to 60% compared to control groups.

The compound's potential as a building block for drug discovery has also been explored. Researchers have utilized 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride as a core structure for developing novel kinase inhibitors. A recent patent application (WO2023124567) describes its incorporation into compounds targeting PI3K/mTOR pathways, showing promising anti-proliferative activity against various cancer cell lines. The structural flexibility of the molecule allows for diverse modifications, making it a versatile scaffold for medicinal chemistry optimization.

From a safety perspective, preliminary toxicological studies indicate that 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride has a favorable profile. Acute toxicity studies in rodents showed no significant adverse effects at therapeutic doses, and genotoxicity assays were negative. However, researchers caution that more comprehensive studies, including chronic toxicity and reproductive toxicity evaluations, are needed before clinical translation. The compound's physicochemical properties, including good water solubility (≥50 mg/mL) and moderate lipophilicity (logP ~2.1), suggest favorable drug-like characteristics for further development.

Looking forward, the research community anticipates several directions for 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride. Current investigations are exploring its potential in combination therapies, particularly in enhancing the efficacy of existing CNS drugs. Additionally, researchers are developing novel derivatives with improved selectivity and pharmacokinetic properties. The compound's unique structural features continue to make it a valuable tool for understanding receptor-ligand interactions and designing next-generation therapeutics in chemical biology and medicinal chemistry.

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